molecular formula C10H20N2O B13947080 2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol

2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol

Katalognummer: B13947080
Molekulargewicht: 184.28 g/mol
InChI-Schlüssel: FESXEBKBDOVTJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Aminomethyl)-6-azaspiro[34]octan-6-yl)ethanol is a chemical compound that features a spirocyclic structure with an azaspiro[34]octane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol typically involves the formation of the azaspiro[3.4]octane core followed by functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a spirocyclic ketone can yield the desired azaspiro[3.4]octane structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the spirocyclic structure efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H20N2O

Molekulargewicht

184.28 g/mol

IUPAC-Name

2-[2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl]ethanol

InChI

InChI=1S/C10H20N2O/c11-7-9-5-10(6-9)1-2-12(8-10)3-4-13/h9,13H,1-8,11H2

InChI-Schlüssel

FESXEBKBDOVTJS-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC12CC(C2)CN)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.